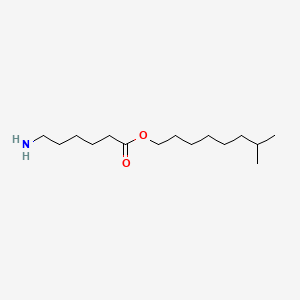

Isononyl 6-aminohexanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72066-93-4 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

7-methyloctyl 6-aminohexanoate |

InChI |

InChI=1S/C15H31NO2/c1-14(2)10-6-3-4-9-13-18-15(17)11-7-5-8-12-16/h14H,3-13,16H2,1-2H3 |

InChI Key |

YTBVJJCLLLCHCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOC(=O)CCCCCN |

Origin of Product |

United States |

Synthetic Methodologies for Isononyl 6 Aminohexanoate and Analogous Esters

Conventional Chemical Esterification Approaches

Traditional synthesis of isononyl 6-aminohexanoate (B3152083) and its analogs primarily relies on Fischer-Speier esterification, a well-established method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Exploration of Catalytic Systems and Reaction Kinetics

A variety of catalytic systems have been explored to enhance the efficiency of the esterification of 6-aminohexanoic acid and similar substrates. These include both homogeneous and heterogeneous catalysts.

Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are commonly employed due to their high catalytic activity. However, their use is associated with challenges such as corrosion, difficulty in separation from the product mixture, and environmental concerns. mdpi.com

Heterogeneous catalysts offer a more sustainable alternative, facilitating easier separation and reusability. mdpi.com Commonly investigated solid acid catalysts for esterification include:

Ion Exchange Resins: These polymeric materials containing acidic functional groups (e.g., sulfonic acid) have shown effectiveness in catalyzing esterification reactions.

Zeolites: These microporous aluminosilicate (B74896) minerals possess acidic sites within their framework, making them active catalysts for esterification.

Metal Oxides: Oxides of metals like titanium and zirconium have demonstrated catalytic activity for ester synthesis. mdpi.com

A study on the synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol (B145695) in near-critical water investigated the effect of various additives on the reaction yield. The results indicated that certain metal salts, such as SnCl₂, can significantly promote the reaction. researchgate.net

The kinetics of these esterification reactions are crucial for process design and optimization. For the synthesis of ethyl-6-aminohexanoate, the reaction kinetics were studied under both acidic and basic conditions, providing insights into the rate-determining steps of the process. researchgate.net A kinetic study on the esterification of hexanoic acid with N,N-dialkylamino alcohols revealed that the reaction rate is influenced by the ability of the amino alcohol to activate the carboxylic acid through hydrogen bonding. researchgate.net

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High activity, low cost | Corrosive, difficult to separate, environmental concerns |

| Heterogeneous | Ion exchange resins, Zeolites, Metal oxides | Easy separation, reusable, less corrosive | Lower activity than homogeneous catalysts, potential for deactivation |

| Biocatalysts | Lipases | High selectivity, mild reaction conditions | Higher cost, sensitivity to temperature and pH |

Optimization of Reactant Ratios and Reaction Conditions for Esterification Yield and Selectivity

To maximize the yield and selectivity of isononyl 6-aminohexanoate synthesis, careful optimization of reaction parameters is essential. Key variables that are typically manipulated include temperature, catalyst concentration, and the molar ratio of reactants.

A study on the optimization of esterification reaction conditions for lauric acid and ethanol using factorial design and ANOVA methodologies identified temperature and the ethanol/water ratio as having a major influence on the reaction conversion. researchgate.net Increasing these parameters was found to significantly improve the reaction outcome. researchgate.net

In the context of synthesizing esters using a recyclable zirconium complex, it was demonstrated that adjusting the concentrations of the reactants and the catalyst could be rationally optimized through kinetic analysis. nih.gov This approach allows for the use of equimolar ratios of reagents, which is economically and environmentally advantageous. nih.gov

For the synthesis of ethyl-6-aminohexanoate, the influence of reaction temperature, residence time, and the initial ratio of reactants to water were systematically investigated. The results showed that a yield of up to 98% could be achieved under optimized conditions in near-critical water with the addition of SnCl₂. researchgate.net

Table 2: Influence of Reaction Parameters on Esterification Yield (Illustrative)

| Parameter | Effect on Yield | Optimal Range (Example) |

| Temperature | Generally increases with temperature up to an optimal point | 80-120 °C |

| Catalyst Concentration | Increases with concentration up to a certain level | 1-5 mol% |

| Reactant Molar Ratio (Alcohol:Acid) | Excess alcohol can shift the equilibrium towards the product | 1:1 to 5:1 |

| Reaction Time | Increases with time until equilibrium is reached | 2-24 hours |

Mechanistic Investigations of the Esterification Process

The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer-Speier mechanism, involves a series of reversible steps. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to regenerate the catalyst and yield the ester.

A proposed mechanism for the reaction between caprolactam and ethanol in near-critical water to form ethyl-6-aminohexanoate under acidic or basic conditions involves the initial hydrolysis of caprolactam to 6-aminohexanoic acid, followed by the esterification of the carboxylic acid with ethanol. researchgate.net The presence of an acid or base catalyst facilitates these steps.

Kinetic studies on the esterification of hexanoic acid with N,N-dialkylamino alcohols suggest the formation of a seven-membered transition state, where the amino group of the alcohol activates the carboxylic acid through hydrogen bonding. researchgate.net This intramolecular assistance enhances the rate of the esterification reaction.

Green Chemistry Principles in the Synthesis of 6-Aminohexanoate Esters

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods for esters, guided by the principles of green chemistry.

Development of Environmentally Benign Solvent Systems

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives.

For ester synthesis, several green solvent options have been explored:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for certain reactions. The synthesis of ethyl-6-aminohexanoate has been successfully demonstrated in near-critical water. researchgate.net

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them non-volatile. They can be designed to be effective solvents and catalysts for various reactions.

Supercritical Fluids: Supercritical carbon dioxide, for example, is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture by reducing the pressure.

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol and 2-methyltetrahydrofuran, are gaining popularity as greener alternatives to petroleum-based solvents.

The development of solvent-free reaction conditions is an even more desirable approach from a green chemistry perspective, as it completely eliminates the need for a solvent.

Atom Economy Maximization and Waste Reduction Strategies

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wjpps.com A high atom economy indicates that the reaction generates minimal waste. wjpps.com

Strategies to maximize atom economy and reduce waste in the synthesis of 6-aminohexanoate esters include:

Catalytic Processes: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry as it reduces the amount of waste generated.

Reaction Optimization: As discussed in section 2.1.2, optimizing reaction conditions to maximize the yield of the desired product directly contributes to a higher effective atom economy.

By embracing these green chemistry principles, the synthesis of this compound and other valuable esters can be made more sustainable and environmentally responsible.

Energy Efficiency in Synthesis Protocols

Energy consumption is a critical factor in the economic and environmental viability of chemical synthesis. In the context of this compound production, a comparative analysis of different synthesis protocols highlights significant variations in energy efficiency.

Conventional batch reactor systems, while straightforward to implement, often suffer from high energy consumption due to prolonged reaction times and the need for significant heating. In contrast, modern approaches such as microwave-assisted synthesis and the use of continuous flow reactors have demonstrated substantial energy savings. For instance, studies on the esterification of fatty acids have shown that microwave heating can drastically reduce energy consumption compared to classical batch reactors nih.gov.

A comparative analysis of energy consumption for different esterification technologies is presented in the table below. Although specific data for this compound is not extensively published, the data for analogous long-chain ester synthesis provides a strong indication of the potential energy savings.

| Esterification Technology | Energy Consumption (kJ) for 300g Bioester Synthesis |

|---|---|

| Classical Batch Reactor | 144,000 |

| Microwave Field Reactor | 8,700 |

| Bubble Column Reactor | 18,000 |

Advanced Synthetic Techniques and Process Intensification Studies

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the synthesis of this compound, this involves the move from traditional batch processes to more advanced continuous flow methodologies and the use of novel reactor designs.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for straightforward scaling up. For the synthesis of amino esters, continuous flow reactors, such as packed-bed or tubular reactors, have been shown to be highly effective researchgate.netmdpi.comnih.gov.

In a typical continuous flow setup for the synthesis of a long-chain amino ester, the reactants (6-aminohexanoic acid and isononyl alcohol, along with a catalyst) are continuously pumped through a heated reactor coil or a packed-bed reactor containing a solid acid catalyst. The product is then collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Research on the continuous flow synthesis of β-amino acid esters has demonstrated the potential for significantly shorter reaction times compared to batch methods mdpi.com. The following table summarizes a comparison between batch and continuous flow synthesis for an amino ester.

| Synthesis Method | Reaction Time | Yield |

|---|---|---|

| Batch Bioreactor | 24 h | Good |

| Continuous-Flow Microreactor | 30 min | Better |

Novel Reactor Design for Esterification Processes

The design of the reactor plays a crucial role in the efficiency of the esterification process. Novel reactor designs focus on improving mixing, heat transfer, and mass transfer to enhance reaction rates and yields.

For the synthesis of this compound, several advanced reactor types can be considered:

Membrane Reactors: These reactors integrate a membrane for the continuous removal of a byproduct, such as water, which shifts the reaction equilibrium towards the product side, leading to higher conversions. Pervaporation membrane reactors have shown promise in esterification reactions nih.govirost.ir.

Reactive Distillation Columns: As mentioned earlier, these combine reaction and distillation in a single unit, offering significant advantages in terms of energy efficiency and conversion for equilibrium-limited reactions like esterification aidic.it.

Microreactors: These reactors have channel dimensions in the sub-millimeter range, providing extremely high surface-area-to-volume ratios. This leads to excellent heat and mass transfer, allowing for rapid and highly controlled reactions mdpi.com.

Reactors with Enhanced Mixing: Designs such as the bubble column reactor and the Stirred Tank Reactor with Baffles (SABRe) provide superior mixing, which is particularly beneficial for mass-transfer-limited reactions. Comparative studies have shown that actively agitated reactors can significantly outperform static mixers and traditional batch reactors in enzymatic esterification stolichem.com.

The choice of reactor depends on various factors, including the specific reaction kinetics, the scale of production, and economic considerations. A comparison of different reactor types for esterification highlights the advantages of plug-flow reactors (PFRs) in terms of achieving higher conversion at lower temperatures compared to continuous stirred-tank reactors (CSTRs) mdpi.com.

| Reactor Type | Maximum Conversion (%) | Optimal Temperature (°C) | Heat Duty (Gcal/h) |

|---|---|---|---|

| Plug-Flow Reactor (PFR) | 65.9 | 70-75 | -0.44 |

| Continuous Stirred-Tank Reactor (CSTR) | 63.6 | 110 | -1.77 |

Enzymatic and Biocatalytic Routes to 6 Aminohexanoate Esters

Biocatalytic Production of 6-Aminohexanoic Acid Precursors

The biocatalytic production of 6-aminohexanoic acid from renewable feedstocks presents an attractive alternative to traditional petroleum-based chemical synthesis. nih.govacs.org This approach leverages the specificity and efficiency of enzymes to create more sustainable and environmentally friendly manufacturing processes. rsc.org

The synthesis of 6-aminohexanoic acid via biocatalytic routes involves a series of enzymatic reactions, with key enzymes like 4-aminobutyrate aminotransferase and 6-oxohexanoate (B1234620) dehydrogenase playing crucial roles.

4-Aminobutyrate Aminotransferase (GABA-AT) is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme that catalyzes the transfer of an amino group. wikipedia.orgwikipedia.org In the context of 6-aminohexanoic acid synthesis, it is instrumental in the amination of precursor molecules. researchgate.net This enzyme is a homodimer, with each subunit having a molecular weight of approximately 50 kDa. wikipedia.org GABA-AT is responsible for the catabolism of gamma-aminobutyric acid (GABA) into succinic semialdehyde. wikipedia.org The systematic name for this enzyme is 4-aminobutanoate:2-oxoglutarate aminotransferase. wikipedia.org

6-Oxohexanoate Dehydrogenase is another key enzyme in the biocatalytic pathway. It catalyzes the oxidation of 6-oxohexanoate to adipate (B1204190). nih.gov In Acinetobacter sp. strain NCIMB 9871, the gene chnE encodes for an NADP+-linked 6-oxohexanoate dehydrogenase, which is the fifth step in the degradation of cyclohexanol. nih.govresearchgate.net

Table 1: Key Enzymes in the Biocatalytic Synthesis of 6-Aminohexanoic Acid Precursors

| Enzyme | EC Number | Function | Cofactor | Source Organism Example |

|---|---|---|---|---|

| 4-Aminobutyrate Aminotransferase | 2.6.1.19 | Transamination of 4-aminobutyrate | Pyridoxal 5'-phosphate | Candida guilliermondii |

| 6-Oxohexanoate Dehydrogenase | 1.2.1.63 | Oxidation of 6-oxohexanoate to adipate | NADP+ | Acinetobacter sp. NCIMB 9871 |

Whole-cell bioconversion systems offer a practical approach for producing 6-aminohexanoic acid, as they eliminate the need for costly enzyme purification. Engineered microorganisms, such as Escherichia coli, can be utilized as cellular factories to convert substrates into the desired product. For instance, engineered E. coli cells have been used to produce 6-aminohexanoic acid, achieving titers of up to 2 g/L in fed-batch fermentations. nih.gov These systems can be designed to utilize various cyclic and linear hexanoic acid derivatives as starting materials.

Multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, significantly enhance the efficiency of biocatalytic processes. rug.nlresearchgate.net This approach minimizes the need for isolating intermediates, which in turn reduces waste and lowers production costs. rug.nl A notable example is the synthesis of 6-aminohexanoic acid through a two-module system. thieme-connect.comthieme-connect.com In the first module, an alcohol dehydrogenase and a Baeyer–Villiger monooxygenase are used to produce ε-caprolactone. rug.nl The second module then converts the ε-caprolactone into 6-aminohexanoic acid. rug.nl Such cascade reactions can achieve moderate to excellent yields, ranging from 30% to 91%. rug.nl

Enzymatic Esterification of 6-Aminohexanoic Acid and Derivatives

The final step in the production of 6-aminohexanoate (B3152083) esters is the enzymatic esterification of 6-aminohexanoic acid or its derivatives. This process typically employs lipases, which are versatile enzymes capable of catalyzing ester synthesis in non-aqueous environments. researchgate.net

Lipases are widely used for the synthesis of various esters due to their high selectivity and ability to function under mild reaction conditions. researchgate.net The synthesis of isononyl 6-aminohexanoate can be achieved through the direct esterification of 6-aminohexanoic acid with isononyl alcohol, catalyzed by a lipase (B570770). Lipases such as those from Candida antarctica (Lipase B) are often employed for such reactions due to their broad substrate specificity and high stability. rsc.org The reaction involves the formation of an ester bond between the carboxylic acid group of 6-aminohexanoic acid and the hydroxyl group of isononyl alcohol, with the release of a water molecule.

To maximize the yield and efficiency of the lipase-catalyzed esterification, several reaction parameters must be optimized.

pH: The pH of the reaction medium can significantly influence the activity and stability of the lipase. While esterification is often carried out in organic solvents where pH is not a primary factor, the enzyme's "pH memory" from its last aqueous environment can still play a role.

Temperature: Temperature affects the reaction rate, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can lead to enzyme denaturation. The optimal temperature for lipase-catalyzed esterification is typically between 40°C and 60°C. mdpi.com

Substrate Concentration: The concentration of both the carboxylic acid and the alcohol can impact the reaction equilibrium and rate. A molar excess of one of the substrates, often the alcohol, can be used to shift the equilibrium towards product formation.

Table 2: General Optimized Parameters for Lipase-Catalyzed Esterification

| Parameter | Typical Optimized Range/Condition | Rationale |

|---|---|---|

| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability. |

| Water Activity (aw) | <0.6 | Low water activity favors ester synthesis over hydrolysis. |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | An excess of alcohol can shift the equilibrium towards the product. |

| Enzyme Concentration | 1 - 10% (w/w of substrates) | Higher concentration increases reaction rate but also cost. |

Enzyme Immobilization Techniques and Operational Stability Studies

The industrial viability of enzymatic routes for producing 6-aminohexanoate esters, including this compound, is heavily dependent on the development of robust and reusable biocatalysts. Enzyme immobilization is a critical technology that addresses challenges associated with the use of free enzymes, such as poor stability, difficult recovery, and non-reusability, which are crucial for creating economically feasible and sustainable processes. mdpi.comresearchgate.net Immobilization enhances enzyme stability against operational stressors like heat and organic solvents and simplifies product purification. researchgate.netbmbreports.org

Immobilization Techniques and Supports

Adsorption: This is one of the simplest and most common methods, involving the physical binding of enzymes to a support material through weak interactions like van der Waals forces and hydrophobic interactions. researchgate.netmdpi.com A significant advantage of this technique, particularly with hydrophobic supports, is the potential for hyperactivation of lipases as the enzyme's active site opens upon interaction with the hydrophobic surface. mdpi.com However, a major drawback is the risk of enzyme leakage from the support due to changes in temperature or pH. researchgate.netmdpi.com

Supports: Commonly used supports for adsorption include macroporous resins, such as polymethyl/butyl methacrylate, famously used for Novozym® 435 where Candida antarctica lipase B is adsorbed. mdpi.com Other materials like silica (B1680970) modified with hydrophobic groups (e.g., octyl-silica) and microporous polypropylene (B1209903) (e.g., Accurel MP1000) have also been successfully employed. mdpi.comnih.gov

Covalent Bonding: This method involves the formation of strong, stable covalent bonds between the enzyme and the support material. nih.gov This technique effectively prevents enzyme leakage, leading to higher operational stability. However, it can sometimes result in a partial loss of enzyme activity if the binding involves amino acids within the enzyme's active site or restricts the conformational flexibility needed for catalysis. bmbreports.orgmdpi.com

Supports: Materials used for covalent binding are often functionalized to provide reactive groups. Examples include porous silica, polyacrylamide, and agarose. nih.gov

Supports: Polymeric gels like polyacrylamide and natural polymers such as alginate are frequently used for entrapment. mdpi.commdpi.com

Research Findings on Immobilized Enzyme Performance

Studies have demonstrated the enhanced performance of immobilized enzymes in ester synthesis. For instance, the immobilization of Pseudomonas fluorescens lipase (PFL) on silica modified with octyl groups has shown performance and operational stability comparable to commercial preparations in the synthesis of various flavor esters. mdpi.com Similarly, the recombinant NStcI esterase from Aspergillus nidulans adsorbed on Accurel MP1000 showed high immobilization efficiency (81.94%) and retained over 70% of its activity after three cycles of use. nih.gov

The table below summarizes findings from a study on NStcI esterase immobilization.

| Parameter | Value | Reference |

| Support Material | Accurel MP1000 | nih.gov |

| Immobilization Method | Adsorption | nih.gov |

| Protein Yield | 42.48% | nih.gov |

| Immobilization Efficiency | 81.94% | nih.gov |

| Optimal Temperature | 30°C | nih.gov |

| Optimal pH | 11 | nih.gov |

| Reusability | >70% activity after 3 cycles | nih.gov |

| Storage Stability (4°C) | 100% activity after 40 days | nih.gov |

Operational Stability Studies

Operational stability is a key performance indicator for an immobilized biocatalyst in industrial applications. It assesses the catalyst's ability to maintain its activity over repeated use or during continuous operation.

Factors influencing operational stability include:

Enzyme Desorption: Particularly relevant for adsorption-based methods, where changes in the reaction medium can cause the enzyme to detach from the support. mdpi.com

Mechanical Stress: Shear stress from stirring in a reactor can fracture the support particles, negatively impacting performance. mdpi.com

Solvent and Substrate Effects: The choice of solvent can significantly impact enzyme activity and stability; generally, more hydrophobic solvents are preferred. mdpi.com Short-chain alcohols and acids, common in ester synthesis, can also lead to enzyme inactivation. mdpi.com

Water Accumulation: In solvent-free systems, water produced during esterification can accumulate on the support, potentially reducing enzyme activity. rsc.org

Research on the operational stability of various immobilized lipases in the synthesis of butyl butyrate (B1204436) showed that most biocatalysts maintained maximum conversion for up to eight 24-hour cycles. mdpi.com However, some commercial preparations showed a significant reduction in performance, highlighting the importance of selecting the appropriate enzyme-support system for a specific application. mdpi.com In another study, the synthesis of a branched-chain ester using Novozym® 435 demonstrated that the biocatalyst could be reused six times, retaining 65-70% of its initial activity. mdpi.com Lowering the reaction temperature was found to be beneficial for long-term stability and process economics. mdpi.com

The following table presents data on the reusability of Novozym® 435 in the synthesis of 2-ethylhexyl 2-methylhexanoate, a process analogous to the production of other long-chain esters.

| Operating Condition | Number of Uses | Remaining Activity | Process Productivity (kg product / kg biocatalyst) | Reference |

| 70°C, 10% alcohol excess | 6 | ~65-70% | 203.84 | mdpi.com |

| 80°C, 20% alcohol excess | 6 | ~65-70% | Not specified | mdpi.com |

These studies underscore that while immobilization significantly enhances enzyme stability, careful optimization of the immobilization technique, support material, and reaction conditions is essential to achieve the high operational stability required for the industrial production of 6-aminohexanoate esters.

Advanced Analytical and Spectroscopic Characterization of Isononyl 6 Aminohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed elucidation of molecular structures, offering precise information about the atomic arrangement and connectivity within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR analyses are fundamental for identifying the chemical environments of hydrogen and carbon atoms, respectively. The chemical shifts (δ) are indicative of the electronic environment surrounding each nucleus. For Isononyl 6-aminohexanoate (B3152083), the structure consists of an isononyl alcohol moiety esterified with 6-aminohexanoic acid. The isononyl group, typically a branched nine-carbon chain such as 3,5,5-trimethylhexyl, and the six-carbon amino acid backbone give rise to a series of distinct signals.

The ¹H NMR spectrum is characterized by signals for the methylene protons adjacent to the ester oxygen and the primary amine, as well as a complex series of overlapping signals from the aliphatic chains. The ¹³C NMR spectrum provides complementary information, with characteristic downfield shifts for the carbonyl carbon of the ester and the carbon atom bonded to the ester oxygen.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Isononyl 6-Aminohexanoate (in CDCl₃) Note: The following is a representative analysis. Actual chemical shifts can vary based on the specific isomer of the isononyl group.

| Position (Hexanoate Chain) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 (C=O) | - | - | - | 173.5 |

| 2 (-CH₂-) | 2.30 | t | 2H | 34.2 |

| 3 (-CH₂-) | 1.65 | m | 2H | 24.8 |

| 4 (-CH₂-) | 1.50 | m | 2H | 26.5 |

| 5 (-CH₂-) | 1.68 | m | 2H | 33.7 |

| 6 (-CH₂-NH₂) | 2.70 | t | 2H | 42.1 |

| -NH₂ | 1.45 | br s | 2H | - |

| Position (Isononyl Chain) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| 1' (O-CH₂-) | 4.05 | t | 2H | 65.1 |

| 2' (-CH₂-) | 1.55 | m | 2H | 38.7 |

| 3' (-CH-) | 1.75 | m | 1H | 30.5 |

| 4' (-CH₂-) | 1.25 | m | 2H | 43.8 |

| 5' (-C(CH₃)₂-) | - | - | - | 31.0 |

| 3'-CH₃ | 0.90 | d | 3H | 19.5 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. huji.ac.il

Correlation Spectroscopy (COSY): This homonuclear technique reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show correlations between adjacent methylene groups in both the hexanoate (B1226103) and isononyl chains, allowing for the sequential assignment of protons along the carbon backbones.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. libretexts.orgwikipedia.org This is crucial for definitively assigning each carbon signal based on the already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. scielo.br This technique is particularly powerful for identifying the connections between different functional parts of the molecule. For instance, it would show a correlation between the protons on the first carbon of the isononyl chain (H-1') and the carbonyl carbon (C-1) of the hexanoate moiety, confirming the ester linkage.

Table 2: Expected Key 2D NMR Correlations for this compound

| 2D Experiment | Key Correlation (Proton → Carbon/Proton) | Information Gained |

|---|---|---|

| COSY | H-5 ↔ H-6 | Connectivity in the hexanoate chain |

| H-1' ↔ H-2' | Connectivity in the isononyl chain | |

| HSQC | H-6 ↔ C-6 | Direct C-H bond assignment |

| H-1' ↔ C-1' | Direct C-H bond assignment | |

| HMBC | H-1' → C-1 (C=O) | Confirms the ester linkage |

| H-2 → C-1 (C=O) | Confirms the α-position to the carbonyl |

Investigation of Solvent Effects on NMR Spectra

The choice of solvent can significantly influence NMR spectra, particularly for molecules with functional groups capable of hydrogen bonding, such as the primary amine in this compound. mdpi.comresearchgate.net The chemical shifts of labile protons (like those in the -NH₂ group) are highly dependent on solvent, concentration, and temperature.

In aprotic solvents like chloroform-d (B32938) (CDCl₃), the amine protons typically appear as a broad singlet. In protic solvents like methanol-d₄ (CD₃OD) or deuterium (B1214612) oxide (D₂O), these protons can exchange with the solvent's deuterium, causing the signal to diminish or disappear entirely. acs.org Furthermore, the polarity of the solvent can induce shifts in the electron density of the molecule, leading to changes in the chemical shifts of nearby carbon atoms, especially the carbonyl carbon. mdpi.com For example, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would be expected to cause a downfield shift of the amine protons compared to CDCl₃ due to stronger hydrogen bonding with the solvent.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com

Infrared (IR) Absorption Band Assignment and Interpretation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups. masterorganicchemistry.com

The key functional groups in this compound—the primary amine, the ester, and the aliphatic chains—give rise to distinct and identifiable absorption bands. The N-H stretching of the primary amine typically appears as a doublet in the 3300-3500 cm⁻¹ region. The most prominent band is usually the strong, sharp C=O stretch of the ester group, found around 1735 cm⁻¹. The C-H stretching vibrations of the alkyl chains are observed just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3380 - 3300 | Medium | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 2955 - 2850 | Strong | C-H stretching | Aliphatic (-CH₃, -CH₂, -CH-) |

| 1735 | Strong, Sharp | C=O stretching | Ester |

| 1465 | Medium | C-H bending (scissoring) | Methylene (-CH₂) |

| 1240 - 1160 | Strong | C-O stretching (asymmetric) | Ester |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. horiba.comnih.gov While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that symmetric, non-polar bonds produce strong Raman signals, whereas they may be weak or absent in the IR spectrum. anton-paar.com

For this compound, Raman spectroscopy is particularly effective for observing the C-C bond vibrations of the aliphatic backbone, which appear in the "fingerprint" region below 1500 cm⁻¹. The symmetric C-H stretching vibrations also produce strong Raman signals. The C=O stretch of the ester is observable in both IR and Raman spectra, though it is typically weaker in the Raman spectrum compared to its IR absorption. The technique is also less sensitive to interference from water, which can be an advantage for certain sample preparations. nih.gov

Table 4: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2955 - 2850 | Strong | C-H symmetric & asymmetric stretching | Aliphatic (-CH₃, -CH₂) |

| 1735 | Weak-Medium | C=O stretching | Ester |

| 1450 | Strong | C-H bending (deformation) | Aliphatic (-CH₂, -CH₃) |

| 1300 - 1000 | Medium | C-C stretching (skeletal) | Aliphatic Backbone |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, offering precise information on its molecular mass and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by measuring its mass with very high accuracy. The molecular formula of this compound is C15H31NO2, which corresponds to a monoisotopic mass of 257.23547 Daltons uni.lu. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap-based spectrometers, can measure this mass with precision in the parts-per-million (ppm) range, allowing for unambiguous confirmation of the compound's elemental formula and distinguishing it from other isobaric compounds.

In a typical HRMS analysis, the compound would be ionized, commonly forming protonated molecules [M+H]+ or other adducts. The exact masses of these ions provide definitive evidence of the compound's identity.

Table 1: Predicted m/z Values for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]+ | 258.24275 |

| [M+Na]+ | 280.22469 |

| [M+K]+ | 296.19863 |

| [M+NH4]+ | 275.26929 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to confirm the molecular structure of this compound by analyzing its fragmentation patterns nih.govwikipedia.org. In an MS/MS experiment, the protonated molecule ([M+H]+, m/z 258.24) is selected in the first stage of mass analysis, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage.

The structure of this compound contains an ester linkage and a primary amine, which dictates its fragmentation behavior. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines libretexts.orgmiamioh.edu.

Ester Fragmentation: Cleavage of the bonds next to the carbonyl group is common for esters. This can result in the loss of the alkoxy group (isononanoxy radical) or the entire isononyl alcohol molecule libretexts.org.

Amine Group Fragmentation: The fragmentation of the 6-aminohexanoate portion can proceed through pathways similar to those of protonated amino acids, involving the loss of small neutral molecules like ammonia (NH3) or water (H2O) and carbon monoxide (CO) from the carboxylic acid ester function nih.gov.

Table 2: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]+)

| Predicted m/z | Proposed Fragment Structure/Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 132.1024 | [C6H14NO2]+ | Cleavage of the ester bond with charge retention on the 6-aminohexanoic acid moiety. |

| 130.0868 | [C6H12NO]+ | Loss of isononyl alcohol (C9H20O) from the protonated molecule. |

| 114.0916 | [C6H12N]+ | Subsequent loss of water from the m/z 132 fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

For this compound, the primary chromophores are the carbonyl group (C=O) of the ester and the non-bonding electrons of the primary amine. The molecule lacks any extended conjugated systems utoronto.ca. Consequently, its UV-Vis spectrum is expected to show characteristic, albeit weak, absorptions.

n→π* Transition: The carbonyl group exhibits a weak absorption band in the region of 270-300 nm, which arises from the transition of a non-bonding electron (n) from the oxygen atom to the antibonding π* orbital of the C=O bond masterorganicchemistry.com.

n→σ* Transition: The primary amine group shows an absorption band typically below 200 nm, corresponding to the transition of a non-bonding electron from the nitrogen atom to an antibonding σ* orbital.

Due to the lack of strong chromophores, the molar absorptivity (ε) for these transitions is expected to be low masterorganicchemistry.comlibretexts.org. While UV-Vis spectroscopy is not the primary technique for detailed structural elucidation of this compound, it serves as a valuable tool for purity assessment. The absence of significant absorption at wavelengths above 250 nm can indicate the absence of aromatic or other conjugated impurities. It can also be used for quantitative analysis if a suitable wavelength with sufficient absorbance is identified libretexts.org.

Chromatographic Separation Techniques for Purity and Component Analysis

Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, or other impurities, thereby allowing for its purification and the accurate determination of its purity.

Gas Chromatography (GC) Method Development and Validation

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Method Development:

Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate. The retention of long-chain esters in GC is primarily dependent on their boiling point and carbon number nih.govresearchgate.netresearchgate.net.

Injector and Detector: A split/splitless injector would be used. A Flame Ionization Detector (FID) is ideal due to its high sensitivity to organic compounds. For structural confirmation, a mass spectrometer (GC-MS) would be the detector of choice.

Temperature Program: An oven temperature program would be necessary to ensure good separation and peak shape. A typical program would start at a lower temperature (e.g., 100-150°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the high-boiling point ester researchgate.net.

Derivatization: The primary amine group may cause peak tailing due to interaction with the stationary phase. To mitigate this, derivatization of the amine group (e.g., through silylation or acylation) could be performed to create a less polar and more volatile analyte, leading to improved chromatographic performance.

Validation: Method validation would involve assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, following standard analytical guidelines to ensure the method is reliable for purity analysis wikipedia.org.

Liquid Chromatography (LC) Method Development (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for samples that may not be suitable for GC due to thermal instability or for preparative scale purification.

Method Development:

Mode and Column: Reversed-phase HPLC (RP-HPLC) would be the most effective mode. A C18 or C8 stationary phase column would be chosen, as the long isononyl chain imparts significant hydrophobicity to the molecule oatext.commdpi.com.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and water would be employed. The gradient would typically start with a higher percentage of water and increase the organic solvent concentration to elute the compound. Adding a buffer or an ion-pairing agent might be necessary to control the ionization of the amine group and achieve symmetrical peak shapes.

Detection: Due to the absence of a strong UV chromophore, UV detection would be limited to low wavelengths (~200-210 nm), where sensitivity might be low and baseline noise high sielc.com. More universal detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (LC-MS) would be highly preferable for sensitive and robust detection and quantification nih.govthermofisher.com.

Validation: A developed HPLC method would be validated for specificity, linearity, range, accuracy, and precision to demonstrate its suitability for quality control and purity assessment of this compound oatext.commdpi.com.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-aminohexanoic acid |

| Isononyl alcohol |

| Acetonitrile |

| Methanol |

| Water |

| Carbon Monoxide |

| Ammonia |

| Nitrogen |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures and the definitive identification of chemical compounds. mdpi.comresearchgate.net For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound would typically require a derivatization step. The primary amino group in the molecule makes it polar and less volatile, which is not ideal for GC analysis. science.govnih.gov Derivatization, for example, through N-acetylation, would enhance its thermal stability and chromatographic behavior. nih.gov

Once derivatized, the compound can be separated from other components in a sample on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation and identification.

The expected fragmentation of the N-acetylated this compound derivative in the mass spectrometer would likely involve cleavage at the ester linkage and along the alkyl chains.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and thermally labile compounds like this compound, often without the need for derivatization. mdpi.comresearchgate.net Reversed-phase liquid chromatography could be employed to separate the compound from non-polar impurities. The eluent from the LC column is then introduced into the mass spectrometer.

In the mass spectrometer, soft ionization techniques such as Electrospray Ionization (ESI) would likely be used to generate intact molecular ions of this compound. By analyzing the mass-to-charge ratio of the molecular ion and its adducts, the molecular weight of the compound can be accurately determined. Further fragmentation of the molecular ion (MS/MS) can provide detailed structural information.

Below is a table of predicted mass spectrometry data for this compound, which would be instrumental in its identification via LC-MS.

| Adduct | Predicted m/z |

| [M+H]+ | 258.24275 |

| [M+Na]+ | 280.22469 |

| [M+K]+ | 296.19863 |

| [M+NH4]+ | 275.26929 |

This data is based on theoretical predictions and illustrates the expected results from an LC-MS analysis.

Chemometric Methods for Spectroscopic Data Interpretation and Pattern Recognition

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov When applied to spectroscopic data, chemometrics can be a powerful tool for quality control, process monitoring, and sample classification. nih.gov

For this compound, spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would generate large datasets. Chemometric methods can be employed to analyze these datasets to identify patterns and correlations that may not be apparent from a simple visual inspection of the spectra.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that can be used to visualize the variation within a set of spectroscopic data. For example, if IR spectra are collected from different batches of this compound, PCA can be used to identify whether there are any significant differences between the batches. This could be indicative of variations in purity or the presence of different impurities.

Partial Least Squares (PLS) Regression

Partial Least Squares (PLS) regression is a supervised chemometric method that can be used to build predictive models. For instance, a PLS model could be developed to predict the concentration of this compound in a sample based on its IR spectrum. This would allow for rapid and non-destructive quantitative analysis.

The following table illustrates how spectroscopic data for different samples of this compound could be organized for chemometric analysis. Each row represents a sample, and the columns represent the absorbance at different wavenumbers in the IR spectrum.

| Sample ID | Wavenumber 1 (cm⁻¹) | Wavenumber 2 (cm⁻¹) | ... | Wavenumber n (cm⁻¹) |

| Batch A-1 | 0.85 | 0.82 | ... | 0.12 |

| Batch A-2 | 0.86 | 0.83 | ... | 0.13 |

| Batch B-1 | 0.79 | 0.75 | ... | 0.10 |

| Batch B-2 | 0.80 | 0.76 | ... | 0.11 |

This table contains hypothetical data to illustrate the structure of a dataset for chemometric analysis.

By applying chemometric methods to such datasets, it is possible to gain a deeper understanding of the chemical system and to develop robust analytical methods for the quality control of this compound.

Theoretical and Computational Chemistry Studies of Isononyl 6 Aminohexanoate

Molecular Modeling Approaches for Conformational and Intermolecular Interactions

Molecular modeling based on classical mechanics allows for the simulation of large systems over extended timescales, making it ideal for studying the conformational landscape and dynamic behavior of flexible molecules such as Isononyl 6-aminohexanoate (B3152083), which features a long, branched alkyl chain and multiple rotatable bonds.

The accuracy of any molecular modeling study is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and associated parameters that describe the potential energy of the system. For a molecule like Isononyl 6-aminohexanoate, which contains both ester and amine functionalities along with a complex branched alkyl group, standard force fields like CHARMM, AMBER, or OPLS-AA may require refinement or re-parameterization. nih.govresearchgate.netresearchgate.net

The parameterization process for a novel or complex ester system typically involves:

Initial Parameter Assignment: Parameters for bonds, angles, and non-bonded interactions are often initially assigned by analogy to similar, well-characterized small molecules present in existing force field libraries, such as methyl acetate (B1210297) or various alkanes. nih.govuiuc.edu

Quantum Mechanical (QM) Target Data Generation: High-level QM calculations, often at the Møller–Plesset second-order perturbation theory (MP2) level, are performed on fragments of the target molecule to generate target data. nih.gov This includes optimizing geometries and, crucially, performing potential energy surface (PES) scans by systematically rotating key dihedral angles (e.g., around the C-O-C-C bonds of the ester group) to determine rotational energy barriers. q-chem.comnih.gov

Parameter Optimization: The force field's dihedral angle parameters are then adjusted to reproduce the QM-derived energy profiles. ucsb.edu Partial atomic charges, which govern electrostatic interactions, are derived to fit the QM electrostatic potential (ESP). nih.gov

Validation against Experimental Data: Finally, the newly developed parameters are validated by performing simulations of the pure liquid or relevant model compounds and comparing computed bulk properties, such as density and heat of vaporization, against experimental values. acs.orgnih.gov This ensures the force field accurately represents the intermolecular interactions.

The table below shows an example of dihedral parameters for a generic ester linkage found in widely used force fields, which would serve as a starting point for parameterizing this compound.

| Dihedral Atom Types | Force Constant (kcal/mol) | Multiplicity | Phase Angle (degrees) | Force Field Example |

|---|---|---|---|---|

| X -C-C-O | 0.15 | 3 | 0.0 | OPLS-AA |

| X -C-O-C | 1.35 | 3 | 180.0 | OPLS-AA |

| C-O-C-O | 2.00 | 2 | 180.0 | CHARMM |

| O-C-C-O | 1.20 | 2 | 180.0 | CHARMM |

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their corresponding energies. ijpsr.comdrugdesign.org For a flexible molecule like this compound, identifying the low-energy conformers is essential as these are the most likely to be populated at equilibrium and to dictate the molecule's physical properties and biological interactions.

The process involves mapping the molecule's potential energy surface (PES), a high-dimensional surface that relates the molecule's energy to its geometry. drugdesign.orgberkeley.edu Key techniques include:

Systematic Searches: This involves incrementally rotating every rotatable bond in the molecule by a defined step (e.g., 30°) and calculating the energy of each resulting conformation. uni-muenchen.de While thorough, this method is computationally expensive for molecules with many rotatable bonds.

Stochastic and Monte Carlo Methods: These approaches randomly sample the conformational space and use energy criteria to accept or reject new conformations, preferentially exploring low-energy regions.

Molecular Dynamics (MD): Running an MD simulation at high temperature can accelerate the crossing of energy barriers, allowing the molecule to explore a wide range of conformations in a short time.

The results of a conformational analysis are often visualized as a potential energy plot for a specific dihedral angle or a multi-dimensional map (like a Ramachandran plot for peptides) for two key torsions. q-chem.comberkeley.edu These maps reveal the global minimum energy conformation as well as other local minima, providing a comprehensive picture of the molecule's flexibility and preferred shapes. acs.orgnih.gov

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms evolve over time. nih.gov This technique provides a detailed view of the dynamic behavior of this compound and its interactions with its environment, particularly with solvents.

A typical MD simulation setup involves:

Placing one or more solute molecules in a simulation box.

Surrounding the solute with solvent molecules (e.g., water) to mimic solution-phase conditions. The choice of solvent model is crucial, as specific solute-solvent interactions like hydrogen bonding can significantly influence the solute's conformation. frontiersin.orgresearchgate.net

Running the simulation for a sufficient duration (nanoseconds to microseconds) to observe the dynamic processes of interest.

Analysis of the MD trajectory can reveal:

Conformational Dynamics: How the molecule transitions between different conformations over time.

Solvation Structure: The arrangement of solvent molecules around different parts of the solute. For this compound, this would show how water molecules interact with the polar amino and ester groups versus the nonpolar isononyl tail.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the solute's amine or ester groups and water molecules. rsc.org

Aggregation Behavior: In simulations with multiple solute molecules, MD can predict how they aggregate and the nature of the intermolecular forces driving this process.

MD simulations have been successfully used to study the behavior of various esters and amino-containing polymers in aqueous environments, providing insights into hydrolysis mechanisms and partitioning behavior between different phases. researchgate.netacs.orgmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are based on solving the Schrödinger equation and provide a fundamental description of a molecule's electronic structure. wikipedia.org These methods are essential for studying chemical reactions, predicting spectroscopic properties, and understanding bonding in detail.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic energy and structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms. For this compound, DFT could be used to investigate reactions such as hydrolysis of the ester bond or reactions involving the amino group. ekb.eg

DFT studies typically involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any intermediates.

Transition State (TS) Searching: Locating the highest-energy point along the reaction pathway, known as the transition state. The geometry of the TS provides insight into the mechanism of bond-making and bond-breaking.

Frequency Calculations: These calculations confirm that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and are used to compute thermodynamic properties like Gibbs free energy.

A common approach is to use a hybrid functional like B3LYP with a Pople-style basis set such as 6-31G* or 6-31+G(d). acs.orgscirp.org Analysis of the frontier molecular orbitals (HOMO and LUMO) from a DFT calculation can also provide insights into the molecule's reactivity, indicating the most likely sites for nucleophilic or electrophilic attack. frontiersin.org

| Molecular Fragment | Method (Functional/Basis Set) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Methyl 6-aminohexanoate | B3LYP/6-31G | -6.52 | 0.85 | 7.37 |

| Ethyl Acetate | B3LYP/6-31G | -7.11 | 1.02 | 8.13 |

| Hexylamine | B3LYP/6-31G* | -6.15 | 1.21 | 7.36 |

Note: The values in this table are illustrative and based on typical results for similar functional groups; they are not from a specific experimental study on this compound.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and composite methods like Gaussian-n (e.g., G3MP2) can provide highly accurate predictions of molecular properties. rsc.org

These high-accuracy methods are particularly valuable for:

Benchmark Calculations: Providing "gold standard" energies for specific conformations or reaction barriers against which faster methods like DFT and force fields can be tested and validated. nih.govacs.org

Thermochemical Properties: Accurately predicting properties such as gas-phase enthalpies of formation, which are difficult to measure experimentally for complex molecules. acs.org

Intermolecular Interaction Energies: Precisely calculating the strength of non-covalent interactions, such as hydrogen bonding or van der Waals forces, between the molecule and a solvent molecule or another partner.

While a full geometry optimization of this compound using a high-level ab initio method would be computationally prohibitive, these techniques are essential for parameterizing force fields and validating DFT results by performing calculations on smaller, representative molecular fragments. rsc.orgacs.org

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

The in-silico prediction of spectroscopic signatures for this compound provides a powerful, non-destructive method to understand its structural and electronic properties. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the elucidation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These theoretical spectra serve as a crucial reference for experimental validation and can offer insights into the molecule's behavior at a quantum level.

Methodologies such as the B3LYP functional combined with a 6-311++G(d,p) basis set are commonly employed for geometry optimization and subsequent frequency calculations. longdom.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently utilized for the prediction of NMR chemical shifts. longdom.orgnih.gov For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard approach to calculate electronic absorption wavelengths and oscillator strengths. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR spectra are instrumental in assigning the signals observed in experimental spectra. The GIAO method allows for the computation of isotropic shielding values, which are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

The predicted chemical shifts for this compound would highlight the distinct electronic environments of the various hydrogen and carbon atoms within the molecule. For instance, the protons and carbons of the isononyl chain would exhibit chemical shifts characteristic of alkyl groups, while those near the ester and amine functionalities would be deshielded to different extents due to the electron-withdrawing nature of the oxygen and nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical chemical shift ranges for similar functional groups and are presented for illustrative purposes.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (Ester) | - | ~173 |

| α-Carbon to Ester Oxygen | ~4.0 | ~65 |

| α-Carbon to Amine | ~2.7 | ~42 |

| Methylene Carbons (chain) | ~1.2-1.6 | ~25-35 |

| Methyl Carbons (Isononyl) | ~0.9 | ~14 |

| Amine Protons | ~1.5 (broad) | - |

Infrared (IR) Spectroscopy

Computational IR spectroscopy predicts the vibrational frequencies corresponding to the different functional groups within this compound. These calculations can help in the assignment of complex experimental IR spectra by providing a theoretical basis for the observed absorption bands. The predicted frequencies are often scaled by an empirical factor to better match experimental data. longdom.org

Key predicted vibrational modes for this compound would include the C=O stretching of the ester group, the N-H stretching of the primary amine, C-H stretching of the alkyl chains, and various bending and rocking vibrations.

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values based on characteristic vibrational frequencies and are presented for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amine) | ~3400-3300 |

| C-H Stretch (Alkyl) | ~2960-2850 |

| C=O Stretch (Ester) | ~1735 |

| N-H Bend (Amine) | ~1600 |

| C-O Stretch (Ester) | ~1250-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT calculations can predict the electronic transitions of this compound, providing the maximum absorption wavelength (λmax) and oscillator strength (f). For a saturated molecule like this compound, significant absorption is expected only in the deep UV region. The primary electronic transitions would likely be n → σ* transitions associated with the lone pairs on the oxygen and nitrogen atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated, and the HOMO-LUMO gap provides an indication of the molecule's electronic stability and reactivity. nih.govnih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound (Note: These are hypothetical values and are presented for illustrative purposes.)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| n → σ* (Ester C=O) | ~205 | ~0.02 |

| n → σ* (Amine N) | ~195 | ~0.03 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. nih.govresearchgate.net For this compound, QSRR models could be developed to predict various aspects of its reactivity, such as its rate of hydrolysis, susceptibility to oxidation, or its role as a reactant in polymerization processes.

These models are built by calculating a set of molecular descriptors that numerically represent the structural, electronic, and physicochemical properties of the molecule. researchgate.net These descriptors can include constitutional, topological, geometrical, and quantum chemical parameters. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to correlate these descriptors with experimentally determined reactivity data. nih.govmdpi.com

For this compound, relevant molecular descriptors for a QSRR model might include:

Topological descriptors: Molecular weight, number of specific atom types, and connectivity indices.

Quantum chemical descriptors: HOMO and LUMO energies, Mulliken charges on the ester and amine functional groups, and the molecular electrostatic potential.

Physicochemical descriptors: LogP (octanol-water partition coefficient) and molar refractivity.

A hypothetical QSRR model for the hydrolysis rate of this compound could take the form of the following equation:

log(k_hydrolysis) = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(q_C=O) + ... + ε

Where k_hydrolysis is the rate constant for hydrolysis, the β terms are the regression coefficients determined from the model fitting, q_C=O is the partial charge on the carbonyl carbon, and ε is the error term.

The development and validation of such a QSRR model would require a dataset of structurally similar compounds with known reactivity data. The predictive power of the model would then be assessed through internal and external validation techniques to ensure its robustness and applicability for predicting the reactivity of new compounds like this compound. mtak.hu

Environmental Degradation and Fate of 6 Aminohexanoate Esters

Abiotic Degradation Mechanisms and Pathways

Abiotic degradation involves the transformation of a chemical substance through non-biological processes, primarily driven by physical and chemical factors in the environment such as sunlight, temperature, and water.

Direct photolysis would involve the absorption of a photon by the ester itself, leading to the cleavage of chemical bonds. Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the ester, initiating its degradation. The rate of photolysis is influenced by factors such as the intensity of solar radiation, the presence of photosensitizers in the water or soil, and the quantum yield of the reaction. For related compounds, photolytic degradation typically follows pseudo-first-order kinetics mdpi.com.

Table 1: Factors Influencing Photolytic Degradation of Organic Esters

| Factor | Description | Potential Impact on Isononyl 6-aminohexanoate (B3152083) |

| Solar Irradiance | The intensity and spectral distribution of sunlight reaching the environment. | Higher intensity (e.g., summer, lower latitudes) would increase the degradation rate. |

| Water Matrix | The presence of dissolved organic matter (DOM), nitrate, and other sensitizers. | DOM can act as a photosensitizer, potentially accelerating indirect photolysis. |

| Quantum Yield | The efficiency of the photochemical process (molecules reacted per photon absorbed). | This is an intrinsic property of the molecule that would need experimental determination. |

| pH | The acidity or alkalinity of the medium. | Can influence the speciation of the molecule and the efficiency of photochemical reactions. |

Potential photolytic degradation products could arise from the cleavage of the ester bond, forming isononyl alcohol and 6-aminohexanoic acid, or from reactions involving the alkyl chains.

Thermal degradation involves the breakdown of compounds due to heat. While significant thermal degradation typically occurs at elevated temperatures, such as those found in industrial processes or waste incineration, gradual degradation can occur under ambient environmental temperatures over long periods. Studies on aliphatic polyesters, which share the ester linkage with isononyl 6-aminohexanoate, indicate that thermal degradation generally commences at temperatures around 275°C dtic.mil. The primary mechanism is often the random cleavage of the ester linkage dtic.mil.

Under simulated environmental conditions, where temperatures are much lower, thermal degradation is expected to be a very slow process compared to biotic or photolytic pathways. The degradation of polyesters can involve reactions such as decarboxylation and anhydride (B1165640) formation as secondary processes dtic.mil. For this compound, the initial products of slow thermal cleavage would likely be isononyl alcohol and derivatives of 6-aminohexanoic acid, such as ε-caprolactam, which is a known thermal degradation product of nylon-6 mdpi.com.

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. It involves the cleavage of the ester bond by reaction with water, yielding the parent alcohol and carboxylic acid. The rate of hydrolysis is highly dependent on pH and temperature. Ester hydrolysis can be catalyzed by acids (H+) or bases (OH-), with the rate typically being slowest at a neutral pH.

For this compound, hydrolysis would break the ester linkage to form isononyl alcohol and 6-aminohexanoic acid.

Reaction: this compound + H₂O ⇌ Isononyl alcohol + 6-Aminohexanoic acid

The branched isononyl group may introduce steric hindrance around the carbonyl carbon of the ester, potentially slowing the rate of hydrolysis compared to linear esters. However, the high lability of ester bonds in general suggests that this pathway is a significant contributor to the compound's environmental fate mdpi.com. The resulting products, a branched alcohol and an amino acid, would then be subject to further degradation.

Biotic Degradation and Biodegradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant degradation pathway for organic compounds in the environment.

The biodegradation of this compound is expected to proceed via the initial enzymatic hydrolysis of the ester bond, releasing isononyl alcohol and 6-aminohexanoic acid. The latter is a well-studied intermediate in the degradation of byproducts from nylon-6 manufacturing mdpi.com.

Numerous bacterial and fungal species are capable of degrading compounds containing ester and amide linkages. Bacteria from the genus Pseudomonas are particularly notable for their metabolic versatility and ability to degrade xenobiotic compounds researchgate.net. Strains such as Pseudomonas sp. NK87 and Pseudomonas putida have been shown to utilize 6-aminohexanoate and its oligomers as sole sources of carbon and nitrogen nih.govscialert.net. The genes responsible for the enzymes that break down these nylon-related compounds are often located on plasmids, which can facilitate their transfer among bacterial populations nih.govscialert.net. Other bacteria, such as Arthrobacter sp. KI72, also possess enzymatic machinery for the degradation of 6-aminohexanoate oligomers researchgate.net.

The biodegradation pathway for 6-aminohexanoate typically involves its conversion to adipic semialdehyde, then to adipate (B1204190), which can subsequently enter central metabolic pathways like the Krebs cycle scialert.netresearchgate.net. The isononyl alcohol portion, being a branched-chain alcohol, would be degraded through separate oxidative pathways.

Table 2: Microorganisms Involved in the Degradation of 6-Aminohexanoate and Related Compounds

| Microorganism | Key Enzymes/Pathways | Reference |

| Pseudomonas sp. NK87 | 6-aminohexanoate-cyclic-dimer hydrolase, 6-aminohexanoate-dimer hydrolase. | nih.gov |

| Pseudomonas putida S3A | Possesses plasmid-borne genes for degrading nylon 6 and its intermediates. | scialert.net |

| Arthrobacter sp. KI72 | Degrades 6-aminohexanoate oligomers via a five-enzyme pathway to adipate. | researchgate.net |

| Pseudomonas fluorescens | Identified as a degrader of other polyesters like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate). | nih.gov |

The cleavage of the ester and subsequent amide bonds in 6-aminohexanoate-related compounds is catalyzed by specific hydrolase enzymes.

Ester Linkage Cleavage: The initial step in the biodegradation of this compound is the hydrolysis of the ester bond. This reaction is catalyzed by esterases, a broad class of enzymes that belong to the α/β-hydrolase superfamily nih.gov. These enzymes utilize a catalytic triad (B1167595), typically involving serine, histidine, and aspartate/glutamate residues in the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond to form a tetrahedral intermediate, which then resolves to release the alcohol (isononyl alcohol) and an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate releases the carboxylic acid (6-aminohexanoic acid) and regenerates the enzyme nih.gov.

Amine Linkage Cleavage and Degradation of 6-Aminohexanoate: Once 6-aminohexanoic acid is released, its further degradation involves enzymes that act on its amine and carboxyl groups. In organisms like Arthrobacter sp., the pathway involves several key enzymes:

Nylon Hydrolase (NylC): An endo-type 6-aminohexanoate oligomer hydrolase that breaks down larger oligomers researchgate.net.

6-Aminohexanoate-Dimer Hydrolase: This enzyme cleaves the amide bond of the linear dimer of 6-aminohexanoate. X-ray crystallography has shown that this enzyme has a beta-lactamase fold and uses a serine residue (Ser112) for nucleophilic attack on the amide bond nih.gov.

6-Aminohexanoate Aminotransferase (NylD): This enzyme transfers the amino group from 6-aminohexanoate to an acceptor molecule, converting it to adipate semialdehyde researchgate.net.

Adipate Semialdehyde Dehydrogenase (NylE): This enzyme oxidizes adipate semialdehyde to adipate, which can then enter central metabolism researchgate.net.

The enzymes responsible for degrading nylon byproducts, such as 6-aminohexanoate cyclic dimer hydrolase (NylA), are part of the amidase signature superfamily and employ a Ser-cis-Ser-Lys catalytic triad nih.gov. These detailed enzymatic studies provide a strong model for understanding the complete mineralization of the 6-aminohexanoate portion of the parent ester molecule in the environment.

Isolation and Characterization of Microorganisms Involved in 6-Aminohexanoate Degradation

The microbial degradation of 6-aminohexanoate is well-documented, largely due to its connection to the biodegradation of by-products from nylon-6 manufacturing. The initial hydrolysis of the ester bond of this compound would likely be carried out by a wide range of common environmental microorganisms that produce extracellular hydrolytic enzymes such as esterases and lipases. These enzymes are ubiquitous in bacteria and fungi and are responsible for breaking down ester-containing compounds to make them available for microbial uptake and metabolism .

Once 6-aminohexanoate is released, specialized microorganisms are capable of utilizing it as a sole source of carbon and nitrogen. Research has led to the isolation and characterization of several such bacterial strains, primarily from environments contaminated with nylon manufacturing waste, such as factory wastewater and activated sludge.

Key microorganisms identified include:

Arthrobacter sp. KI72 : Initially classified as a Flavobacterium sp., this neutrophilic bacterium is a model organism for studying the degradation of 6-aminohexanoate and its oligomers.

Agromyces sp. KY5R and Kocuria sp. KY2 : These are alkalophilic (alkali-tolerant) strains isolated from nylon factory wastewater and activated sludge, respectively. Their ability to thrive in alkaline conditions makes them particularly relevant for treating industrial effluents, which are often alkaline mdpi.com.

Rhodococcus sp. : Species from this genus are known for their broad metabolic capabilities, including the degradation of hydrophobic compounds and various esters, such as those found in plasticizers nih.govresearchgate.net. They possess robust esterase activity, often located in the cell membrane, which is effective in hydrolyzing ester bonds researchgate.net.

Other Bacteria : Various other bacteria, including species of Pseudomonas, Burkholderia, and consortia of marine bacteria, have been shown to degrade esters similar in structure to this compound, such as phthalate (B1215562) plasticizers mdpi.comnih.gov. These organisms first hydrolyze the ester bonds to release the alcohol and acid components nih.gov.

The table below summarizes the key microorganisms and their characteristics related to the degradation of the 6-aminohexanoate moiety.

| Microorganism Strain | Isolation Source | Optimal Growth Condition | Key Enzymes Involved |

| Arthrobacter sp. KI72 | Nylon Factory Waste | Neutrophilic (pH ~7.0) | NylA, NylB, NylC, NylD, NylE |

| Agromyces sp. KY5R | Nylon Factory Wastewater | Alkalophilic | 6-aminohexanoate oligomer hydrolase (NylC) |

| Kocuria sp. KY2 | Activated Sludge | Alkalophilic | 6-aminohexanoate oligomer hydrolase (NylC) |

| Rhodococcus rhodochrous | Soil | Not specified | Esterases |

Environmental Factors Influencing Degradation Rates and Pathways

The rate and pathway of this compound degradation are significantly influenced by a variety of abiotic environmental factors. These factors affect both the initial enzymatic hydrolysis of the ester and the subsequent microbial metabolism of its degradation products.

Impact of pH, Temperature, and Redox Conditions

pH: The pH of the surrounding environment is a critical factor.